1-Trityl-3-methylpiperazine
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Description
The provided papers do not specifically mention "1-Trityl-3-methylpiperazine," but they do provide valuable information on various derivatives of methylpiperazine and their chemical properties, synthesis, and potential applications. Methylpiperazine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of methylpiperazine derivatives involves various chemical reactions, as seen in the papers. For instance, alkyl-1,3,5-triazinyl-methylpiperazines were synthesized and evaluated for their affinity for the human histamine H4 receptor . Another study involved the synthesis of tri-substituted ureas derived from N-methylpiperazine, which were studied using NMR and IR spectroscopies . Additionally, a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines were synthesized and characterized by NMR, IR spectroscopy, and elemental analysis . These studies demonstrate the diverse synthetic routes and methodologies employed in the creation of methylpiperazine derivatives.
Molecular Structure Analysis
The molecular structure of methylpiperazine derivatives is crucial for understanding their chemical behavior and biological activity. The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine was determined using X-ray diffractometer data, revealing a flattened-chair conformation of the piperazine ring . Similarly, the structure of 1-methylpiperazinediium tetrasulfidotungstate monohydrate was elucidated, showing a discrete tetrahedral tetrasulfidotungstate anion and 1-methylpiperazinediium cation . These structural analyses are essential for the design of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactions involving methylpiperazine derivatives are diverse. For example, the reaction of (NH4)2[WS4] with 1-methylpiperazine resulted in the formation of a new compound with a unique set of hydrogen-bonding interactions . The formation of multi-component hydrogen-bonding organic salts from 1-methylpiperazine and aromatic carboxylic acids demonstrates the ability of these derivatives to participate in complex supramolecular architectures through robust hydrogen-bond interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylpiperazine derivatives are influenced by their molecular structures. The studies show that these compounds exhibit a range of properties, such as antinociceptive activity , tautomerism , and thermal stability . The interactions within the crystal structures, such as hydrogen bonding, play a significant role in determining the properties of these compounds.
Scientific Research Applications
Synthesis and Characterization
Research on 1-Trityl-3-methylpiperazine has explored its synthesis and characterization within various chemical frameworks, highlighting its versatility as a building block in organic chemistry. For instance, Vanessa Renee Little and K. Vaughan (2004) synthesized a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines, showcasing the compound's ability to interact with diazonium salts, leading to the creation of new triazenes characterized by NMR, IR spectroscopy, and elemental analysis (Little & Vaughan, 2004). Similarly, the work by Yang Yu et al. (2015) on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids demonstrates the compound's role in the formation of novel supramolecular architectures through hydrogen bonding and crystal structure analysis (Yu et al., 2015).
Role in Supramolecular Chemistry
The aforementioned study by Yang Yu et al. also highlights 1-Trityl-3-methylpiperazine's significance in supramolecular chemistry, where its interactions with aromatic carboxylic acids lead to diverse 3D net supramolecular structures, further emphasizing the compound's utility in designing complex molecular assemblies with potential applications in materials science and nanotechnology (Yu et al., 2015).
Antimicrobial and Anthelmintic Activities
J. Gupta and P. Mishra (2017) synthesized and evaluated novel 1,2,4-triazoles, including those linked with 1-methylpiperazine, for their antimicrobial and anthelmintic activities, discovering that certain triazole compounds showed promising antibacterial, antifungal, and anthelmintic properties. This research points to the potential of 1-Trityl-3-methylpiperazine derivatives in developing new pharmaceutical agents (Gupta & Mishra, 2017).
Antitumor Activity
A study by Yong Ding et al. (2016) on the synthesis of 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed significant inhibitory activity against CDC25B, an enzyme involved in cancer progression, indicating the compound's potential in cancer research (Ding et al., 2016).
Electronic Properties
G. Mahalakshmi and V. Balachandran (2015) conducted a comprehensive study on 1-Amino-4-methylpiperazine, closely related to 1-Trityl-3-methylpiperazine, using spectroscopic and computational methods to analyze its electronic properties. Their work, involving NBO, HOMO, LUMO analysis, and vibrational spectra, contributes to understanding the electronic behavior of methylpiperazine derivatives, which is crucial for their application in electronic materials and devices (Mahalakshmi & Balachandran, 2015).
properties
IUPAC Name |
3-methyl-1-tritylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-3-methylpiperazine |
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